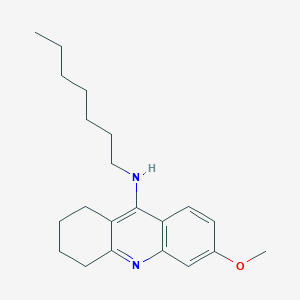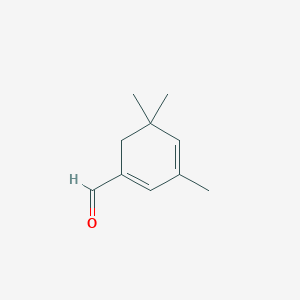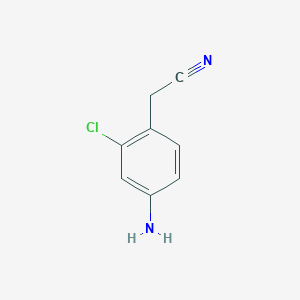![molecular formula C16H17ClN2O5 B070465 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine CAS No. 180179-64-0](/img/structure/B70465.png)
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound with the molecular formula C16H17ClN2O5 and a molecular weight of 352.77 g/mol. This compound is known for its unique structure, which combines glycine and morpholine with a naphthalene derivative.
準備方法
The synthesis of 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine involves several steps. Typically, the synthetic route includes the reaction of glycine with 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine to yield the final compound. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the naphthalene ring or other parts of the molecule.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学的研究の応用
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The naphthalene derivative part of the molecule can interact with enzymes or receptors, potentially inhibiting or activating their functions. The glycine and morpholine components may also contribute to its overall activity by enhancing its binding affinity or stability .
類似化合物との比較
Similar compounds to 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine include:
N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)glycine: This compound lacks the morpholine component, which may affect its overall activity and properties.
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (11): This compound uses L-Leucine instead of glycine, which can result in different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of glycine, morpholine, and the naphthalene derivative, which imparts distinct chemical and biological properties.
特性
CAS番号 |
180179-64-0 |
|---|---|
分子式 |
C16H17ClN2O5 |
分子量 |
352.77 g/mol |
IUPAC名 |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine |
InChI |
InChI=1S/C12H8ClNO4.C4H9NO/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17;1-3-6-4-2-5-1/h1-4,14H,5H2,(H,15,16);5H,1-4H2 |
InChIキー |
GBXXHPUYVBOCQW-UHFFFAOYSA-N |
SMILES |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
正規SMILES |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
| 180179-64-0 | |
同義語 |
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. wi th morpholine (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


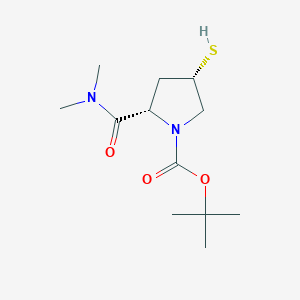
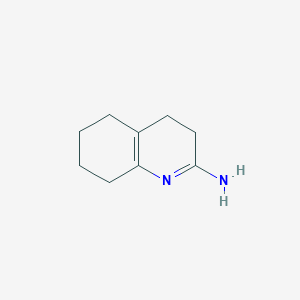
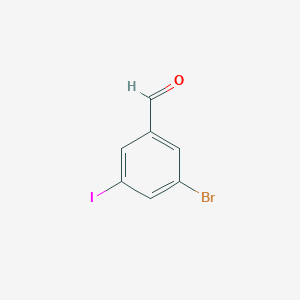
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)
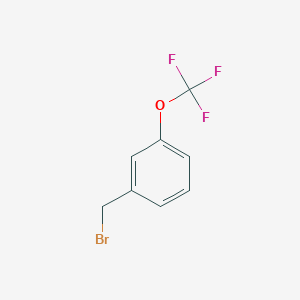
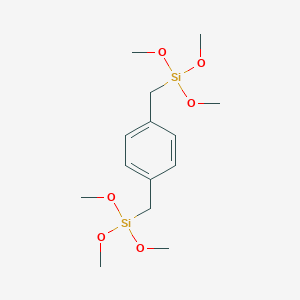
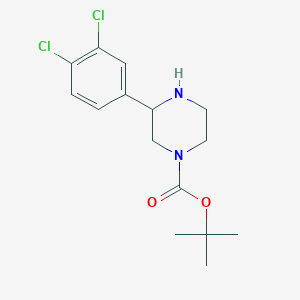
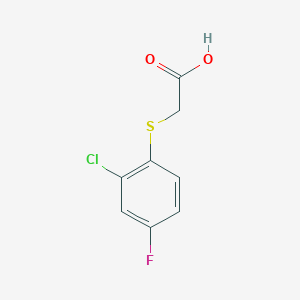
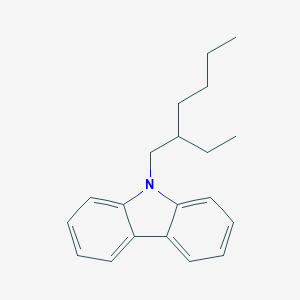
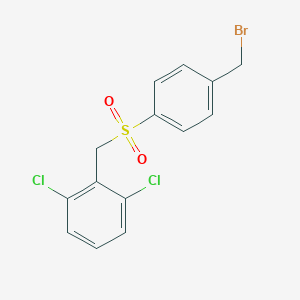
![Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI)](/img/structure/B70408.png)
